2-Isopropyl-6-methyl-4-pyrimidone

Description

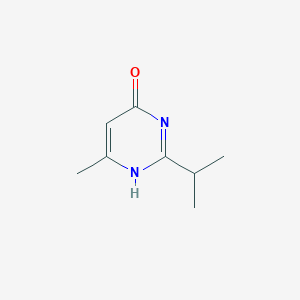

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPIUNPJBFBUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027502 | |

| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige needles; [Acros Organics MSDS] | |

| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2814-20-2 | |

| Record name | 2-Isopropyl-6-methyl-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2814-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JET159MZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-6-methyl-4-pyrimidone: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-methyl-4-pyrimidone, a substituted pyrimidine derivative, is a compound of significant interest in various scientific disciplines, primarily owing to its role as a key intermediate in the synthesis of agrochemicals and its prominent status as a major metabolite of the widely used organophosphate insecticide, diazinon.[1][2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic characterization, and toxicological profile, offering valuable insights for researchers in medicinal chemistry, environmental science, and toxicology.

Chemical and Physical Properties

This compound, also known by its CAS Number 2814-20-2, possesses the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[2] It typically presents as beige crystalline needles.[4] A crucial aspect of its chemistry is its existence in a tautomeric equilibrium between the keto (pyrimidone) and enol (pyrimidinol) forms, a characteristic that influences its reactivity and potential biological interactions.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-(propan-2-yl)-6-methylpyrimidin-4(1H)-one | PubChem |

| CAS Number | 2814-20-2 | LGC Standards[5] |

| Molecular Formula | C₈H₁₂N₂O | LGC Standards[5] |

| Molecular Weight | 152.19 g/mol | PubChem[2] |

| Appearance | Beige needles | Haz-Map[4] |

| Melting Point | 172-175 °C | ChemicalBook |

Tautomerism of this compound

Sources

- 1. Buy this compound (EVT-1175138) | 2814-20-2 [evitachem.com]

- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound) [exposome-explorer.iarc.fr]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | LGC Standards [lgcstandards.com]

2-Isopropyl-6-methyl-4-pyrimidinol chemical structure

An In-Depth Technical Guide to 2-Isopropyl-6-methyl-4-pyrimidinol

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-6-methyl-4-pyrimidinol, a heterocyclic organic compound of significant interest in agrochemical, pharmaceutical, and environmental sciences. The document delineates its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization techniques. A core focus is placed on its biological significance as a primary metabolite of the organophosphate insecticide diazinon and its role as a versatile intermediate in the synthesis of other bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering field-proven insights and detailed protocols.

Chemical Identity and Molecular Structure

2-Isopropyl-6-methyl-4-pyrimidinol is a substituted pyrimidine, a class of heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. Its structure is characterized by an isopropyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position.

IUPAC Name: 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol[1][2]

CAS Number: 2814-20-2[3][4][5][6][7]

Molecular Formula: C₈H₁₂N₂O[3][4][5][6]

Synonyms: 2-Isopropyl-4-methyl-6-hydroxypyrimidine, 2-Isopropyl-6-methyl-4-pyrimidone, IMHP, G 27550[6][7][8]

An important structural characteristic of this compound is its existence in tautomeric forms: the pyrimidinol form (enol) and the pyrimidone form (keto). This equilibrium is a critical consideration in its reactivity and biological interactions.[6][9][10]

Caption: Tautomeric equilibrium of the subject compound.

Molecular Descriptors

| Descriptor | Value | Source |

| Molecular Weight | 152.19 g/mol | [3][4][5][6] |

| Exact Mass | 152.094963011 Da | [3][9] |

| InChI String | 1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | [1][11] |

| Canonical SMILES | CC1=CC(=NC(=N1)C(C)C)O | [1] |

Physicochemical Properties

The compound is typically a white to beige crystalline solid, often appearing as fine needles.[3][6][7] Its physical and chemical properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Appearance | White to off-white/beige crystalline solid/needles | [3][6][7][10] |

| Melting Point | 172-175 °C | [4][5][7][11][12] |

| Boiling Point | ~244.3 - 274.67 °C (estimate) | [4][6][7] |

| Solubility | Slightly soluble in DMSO and Methanol; Insoluble in water | [4][7][12] |

| Density | ~1.1 g/cm³ (estimate) | [6][12] |

| pKa | 9.74 ± 0.50 (Predicted) | [3][7][12] |

| Vapor Pressure | 0.0655 mmHg at 25°C | [3][6] |

| XLogP3 | 0.50 - 0.7 | [6][9] |

Synthesis and Manufacturing

2-Isopropyl-6-methyl-4-pyrimidinol is produced exclusively through synthetic routes, as it has no known natural sources.[3] The primary industrial synthesis involves the cyclocondensation of an amidine with a β-ketoester.

A common laboratory and industrial preparation method involves the reaction of isobutamidine with ethyl acetoacetate or methyl acetoacetate.[6][13] The isobutamidine is typically prepared from isobutyraldehyde or isobutyronitrile.[6][7] The causality behind this choice lies in the high reactivity of the amidine functional group with the carbonyl groups of the β-ketoester, leading to an efficient ring-closure reaction to form the stable pyrimidine core.

A patented improvement on this process emphasizes running the reaction in a dry, non-aqueous medium, such as an aliphatic hydrocarbon solvent (e.g., heptane), while azeotropically distilling off the water formed during the reaction.[13] This self-validating system drives the equilibrium towards the product, resulting in higher yields (up to 96-97%) by preventing the reverse hydrolysis reaction.[13]

Caption: Generalized synthetic workflow for 2-Isopropyl-6-methyl-4-pyrimidinol.

Biological Significance and Environmental Fate

The primary relevance of 2-Isopropyl-6-methyl-4-pyrimidinol in biological and environmental contexts is its role as a major metabolite of the widely used organophosphate insecticide, diazinon.[3][6][9][10]

Metabolism of Diazinon

Diazinon is metabolically activated in organisms to its more toxic oxygen analog, diazoxon. Both diazinon and diazoxon are subsequently hydrolyzed, cleaving the ester bond and yielding 2-Isopropyl-6-methyl-4-pyrimidinol as the primary pyrimidine-containing product.[6][9][10] This detoxification pathway is a critical step in the clearance of diazinon from the body. Consequently, the presence of this pyrimidinol in urine is a reliable biomarker for assessing exposure to diazinon in the general population.[3][7][10][11]

Environmental Transformation

In the environment, particularly in soil and water, diazinon undergoes abiotic and biotic degradation. A key transformation pathway is the hydrolysis of the phosphate ester linkage, which releases 2-Isopropyl-6-methyl-4-pyrimidinol into the environment.[9] Studies have shown that this hydrolysis product can be extracted from soil treated with diazinon.[3][9] The rate of this degradation is influenced by microbial activity; greater amounts of the hydrolysis product were recovered from fumigated soil where microbial action was reduced, indicating that hydrolysis is a significant abiotic degradation route.[3][9]

Applications in Research and Industry

Beyond its role as a metabolite, 2-Isopropyl-6-methyl-4-pyrimidinol serves two key functions in scientific and industrial settings.

Synthetic Intermediate

It is a valuable building block in organic synthesis. It serves as a precursor for:

-

Pesticide Synthesis: It is an intermediate in the manufacturing of the organophosphate insecticides diazinon and its oxon analog, diazoxon.[3][7][12][14]

-

Pharmaceuticals: It is used in the synthesis of various benzophenone derivatives that have demonstrated antifungal and antibacterial activities.[3][7][10][12][14]

Analytical Reference Material

Due to its importance as a biomarker and environmental degradant, high-purity 2-Isopropyl-6-methyl-4-pyrimidinol is manufactured and sold as a certified reference material (CRM).[5][15][16] These standards are essential for:

-

Environmental Monitoring: Accurately quantifying diazinon degradation in soil and water samples.[16]

-

Food Safety: Detecting pesticide residues in food products to ensure compliance with regulatory limits.[16][17]

-

Toxicology and Exposure Studies: Calibrating analytical instruments for the precise measurement of the metabolite in biological samples like urine.[11][18]

Analytical Methodologies

The detection and quantification of 2-Isopropyl-6-methyl-4-pyrimidinol are critical for both environmental and toxicological assessments. A robust analytical workflow is required for accurate measurements, often in complex matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A foundational step for isolating the compound from aqueous samples (e.g., water, urine) is LLE. The choice of solvent and pH is critical for efficient extraction.

-

Protocol: LLE for Aqueous Samples

-

Sample Acidification: Adjust the pH of the aqueous sample to 8.0 using a suitable acid (e.g., HCl).[13] This protonates the pyrimidinol, increasing its affinity for the organic phase.

-

Solvent Addition: Add an equal volume of an appropriate organic solvent. Chloroform has been identified as a highly efficient solvent for this purpose.[9]

-

Extraction: Vigorously mix the two phases for 2-5 minutes to facilitate the transfer of the analyte into the organic layer.

-

Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation can be employed.

-

Collection: Carefully collect the organic (bottom) layer containing the analyte.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen to the desired volume for analysis.

-

Instrumental Analysis

Several techniques are employed for the analysis of the extracted compound.

-

UV-Vis Spectrophotometry: A straightforward method for quantification, particularly for purified samples. The compound can be purified via sublimation by heating at 115°C for 10 minutes, with reported recoveries of over 99%.[6][9]

-

Gas Chromatography (GC): A powerful technique for separating and quantifying the analyte. For GC analysis, derivatization may be necessary to improve volatility and chromatographic performance.[9] Using a nitrogen-specific detector (NPD) or an electrolytic conduction detector enhances selectivity and sensitivity, which is crucial for analyzing trace levels in biological samples like urine.[6][9]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS) or liquid chromatography (LC-MS), MS provides definitive identification and highly sensitive quantification. High-quality tandem mass spectrometry (MS/MS) data for 2-Isopropyl-6-methyl-4-pyrimidinol are available in public databases, facilitating its identification.[1][19]

Caption: Standard analytical workflow for 2-Isopropyl-6-methyl-4-pyrimidinol.

Safety and Handling

According to safety data, 2-Isopropyl-6-methyl-4-pyrimidinol is classified as an irritant.[4][6][7]

-

Hazards: Irritating to the eyes, respiratory system, and skin.[4][7]

-

Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be done in a well-ventilated area or a fume hood.[6][7]

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[3][7][12]

Limited information is available regarding its long-term toxicity or carcinogenicity.[3]

Conclusion

2-Isopropyl-6-methyl-4-pyrimidinol is a molecule with multifaceted importance. Its chemical structure, featuring a substituted pyrimidine ring, allows for its use as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. From a toxicological and environmental standpoint, it is a critical biomarker for human exposure to the pesticide diazinon and a key product of its environmental degradation. The well-established analytical methods for its detection underscore its significance in regulatory compliance and safety monitoring. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical details to work with and understand this compound effectively.

References

-

ChemBK. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL. Retrieved from [Link]

-

mzCloud. (2014). 2 Isopropyl 6 methyl 4 pyrimidinol. Retrieved from [Link]

-

LookChem. (n.d.). 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL. Retrieved from [Link]

-

Stenutz. (n.d.). 2-isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

MassBank. (2019). MSBNK-Athens_Univ-AU287006. Retrieved from [Link]

- Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

-

CRM LABSTANDARD. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol solution. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.

-

Exposome-Explorer. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound). Retrieved from [Link]

Sources

- 1. mzCloud – 2 Isopropyl 6 methyl 4 pyrimidinol [mzcloud.org]

- 2. crescentchemical.com [crescentchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. accustandard.com [accustandard.com]

- 6. echemi.com [echemi.com]

- 7. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 11. 2-Isopropyl-6-methyl-4-pyrimidinol 99 2814-20-2 [sigmaaldrich.com]

- 12. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL|lookchem [lookchem.com]

- 13. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 14. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL CAS#: 2814-20-2 [amp.chemicalbook.com]

- 15. accustandard.com [accustandard.com]

- 16. hpc-standards.com [hpc-standards.com]

- 17. 2-isopropyl-6-methyl-4-pyrimidinol pesticide analysis | Sigma-Aldrich [sigmaaldrich.com]

- 18. Exposome-Explorer - 2-Isopropyl-6-methyl-4-pyrimidol (IMPY) (Compound) [exposome-explorer.iarc.fr]

- 19. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-6-methyl-4-pyrimidone

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-isopropyl-6-methyl-4-pyrimidone, a key heterocyclic compound with significant applications in the agrochemical and pharmaceutical industries. Notably, it serves as a crucial intermediate in the synthesis of the widely used organophosphate insecticide, Diazinon.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It will delve into the core chemical principles, provide detailed, field-proven experimental protocols, and offer insights into the mechanistic underpinnings of the synthetic pathways.

Introduction and Significance

This compound, also known as 2-isopropyl-6-methylpyrimidin-4-ol, is a substituted pyrimidine derivative.[1][3] The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including several pharmaceuticals.[5][6] The title compound is of particular industrial importance as the primary precursor to Diazinon and its oxygen analog, Diazoxon.[2][3][7][8] Furthermore, it is a known metabolite of Diazinon, making its synthesis relevant for toxicological and environmental studies.[1][3][9][10] This guide will focus on the most prevalent and practical synthetic methodologies for obtaining this important intermediate.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals a primary disconnection at the pyrimidine ring, suggesting a cyclocondensation reaction as the final key step. The most logical precursors are an isopropyl-substituted amidine and a four-carbon β-dicarbonyl compound.

Figure 1: Retrosynthetic analysis of this compound.

Two primary, well-established synthetic strategies emerge from this analysis:

-

The Pinner Pyrimidine Synthesis: This classical method involves the condensation of a β-keto ester with an amidine.[11][12]

-

Modified Cyclocondensation Approaches: Variations of the Pinner synthesis, often optimized for industrial-scale production, focus on reaction conditions, choice of base, and solvent systems to improve yield and purity.[13][14]

This guide will elaborate on a robust and widely applicable synthetic route commencing with the preparation of the requisite β-keto ester, ethyl isobutyrylacetate, followed by its cyclocondensation with isobutyramidine.

Synthesis of the Precursor: Ethyl Isobutyrylacetate via Claisen Condensation

The synthesis of this compound typically begins with the preparation of a suitable β-keto ester. While ethyl acetoacetate is commercially available, for the synthesis of the title compound, a more specific precursor, ethyl isobutyrylacetate, is often synthesized via a Claisen condensation.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base to form a β-keto ester.[15][16][17][18][19]

Figure 2: Workflow for the Claisen condensation to form ethyl isobutyrylacetate.

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base, forming a resonance-stabilized enolate.[15] This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group yields the β-keto ester.[15][16] A stoichiometric amount of base is required as the final deprotonation of the β-keto ester drives the reaction to completion.[16]

Experimental Protocol: Synthesis of Ethyl Isobutyrylacetate

This protocol is adapted from established Claisen condensation procedures.[15][16][17][18][19]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Isobutyrate | C6H12O2 | 116.16 | 116.16 g | 1.0 |

| Sodium Ethoxide | C2H5NaO | 68.05 | 34.03 g | 0.5 |

| Toluene | C7H8 | 92.14 | 250 mL | - |

| Diethyl Ether | C4H10O | 74.12 | As needed | - |

| Hydrochloric Acid (10%) | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |

Procedure:

-

A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide and 150 mL of dry toluene.

-

The flask is heated in an oil bath to 80 °C with vigorous stirring.

-

A solution of ethyl isobutyrate (1.0 mol) in 100 mL of dry toluene is added dropwise from the dropping funnel over a period of 2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

-

The reaction is cooled to room temperature and then poured into a beaker containing 500 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl isobutyrylacetate.

Expected Yield: 60-70% Physical Properties of Ethyl Isobutyrylacetate:

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.20 g/mol |

| Boiling Point | 173 °C |

| Density | 0.98 g/mL |

[20]

Cyclocondensation to this compound

The core of the synthesis is the cyclocondensation of ethyl isobutyrylacetate with isobutyramidine hydrochloride. This reaction is a variation of the Pinner pyrimidine synthesis.[11][12]

Figure 3: The cyclocondensation step to form the pyrimidone ring.

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring. The use of a base is crucial to neutralize the amidine hydrochloride and to facilitate the condensation.

Experimental Protocol: Synthesis of this compound

This protocol is based on patented industrial methods which are optimized for high yield and purity.[13][14]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl Isobutyrylacetate | C8H14O3 | 158.20 | 79.1 g | 0.5 |

| Isobutyramidine Hydrochloride | C4H11ClN2 | 122.60 | 61.3 g | 0.5 |

| Sodium Methoxide | CH3NaO | 54.02 | 27.0 g | 0.5 |

| Methanol | CH4O | 32.04 | 200 mL | - |

| Toluene | C7H8 | 92.14 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Water | H2O | 18.02 | As needed | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with sodium methoxide and 100 mL of methanol.

-

Isobutyramidine hydrochloride is added portion-wise to the stirred solution, keeping the temperature below 30 °C. The mixture is stirred for 30 minutes to ensure complete formation of the free amidine.

-

Ethyl isobutyrylacetate is then added to the reaction mixture.

-

The mixture is heated to reflux (approximately 65-70 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the methanol is distilled off under atmospheric pressure.

-

To the residue, 100 mL of toluene and 100 mL of water are added. The mixture is heated to 60 °C and stirred vigorously.

-

The mixture is then cooled to 10-15 °C, and the pH is adjusted to 7.0-7.5 with concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold toluene.

-

The product is dried in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95% Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Melting Point | 172-175 °C |

| Appearance | Beige needles or white to off-white crystalline solid |

Purification and Characterization

The crude this compound obtained can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain a high-purity product. Characterization of the final compound can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

Safety Considerations

-

Sodium ethoxide and sodium methoxide are strong bases and are corrosive. They react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a dry, inert atmosphere.

-

Toluene and diethyl ether are flammable solvents. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of important agrochemicals. The highlighted two-step synthesis, involving a Claisen condensation to form the β-keto ester precursor followed by a Pinner-type cyclocondensation, is a reliable and high-yielding route. Careful control of reaction conditions, particularly during the cyclocondensation step, is key to achieving high purity and yield. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working on the synthesis of this and related pyrimidine derivatives.

References

- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319.

-

JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments. [Link]

-

Wikipedia. (2023). Claisen condensation. In Wikipedia. [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

-

PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

-

PubMed Central. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

-

PubMed. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Royal Society of Chemistry. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of pyrimidinones from ketones. [Link]

-

Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. [Link]

-

ChemBK. (n.d.). 2-Isopropyl-4-methyl-6-oxypyrimidine. [Link]

- Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

- Google Patents. (n.d.). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.

-

PharmaCompass. (n.d.). O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) thiophosphate. [Link]

-

ResearchGate. (n.d.). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture. [Link]

- Google Patents. (n.d.). US4898942A - Process for manufacturing diazinon.

- Google Patents. (n.d.).

-

Haz-Map. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Ethyl isobutyrate. [Link]

-

PubMed. (2016). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture. [Link]

Sources

- 1. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1175138) | 2814-20-2 [evitachem.com]

- 3. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) thiophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. US4898942A - Process for manufacturing diazinon - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. mdpi.com [mdpi.com]

- 13. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 14. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 15. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 16. Claisen condensation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Claisen Condensation [organic-chemistry.org]

- 20. Ethyl isobutyrylacetate | 7152-15-0 [chemicalbook.com]

- 21. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Isopropyl-6-methyl-4-pyrimidone (CAS 2814-20-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Situating 2-Isopropyl-6-methyl-4-pyrimidone in the Scientific Landscape

This compound, also known as 2-isopropyl-4-methyl-6-hydroxypyrimidine, is a heterocyclic compound of significant interest due to its dual identity. On one hand, it is a primary hydrolysis product and a key urinary biomarker for exposure to Diazinon, a widely used organophosphate insecticide.[1][2] On the other, its pyrimidine core serves as a versatile scaffold and a crucial intermediate in the synthesis of novel bioactive molecules, particularly in the realm of antifungal and antibacterial agents.[3][4] This guide provides a comprehensive technical overview of its synthesis, characterization, known biological context, and its applications as a building block in drug discovery, offering a holistic perspective for researchers in environmental science, toxicology, and medicinal chemistry.

Section 1: Physicochemical and Structural Characteristics

This compound is a pyrimidone derivative, specifically pyrimidin-4(1H)-one substituted with a methyl group at the 6-position and an isopropyl group at the 2-position.[5] The compound exists in a tautomeric equilibrium between its keto (pyrimidone) and enol (pyrimidinol) forms, with crystallographic data confirming that it exists in the keto form in the solid state.[6][7] This tautomerism is a critical consideration for its reactivity and potential biological interactions.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2814-20-2 | [8][9] |

| Molecular Formula | C₈H₁₂N₂O | [2][5] |

| Molecular Weight | 152.19 g/mol | [2][5] |

| Appearance | White to off-white or beige crystalline solid/needles | [3][10] |

| Melting Point | 172-175 °C | [9][11] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [2] |

| pKa | 9.74 ± 0.50 (Predicted) | [3][9] |

Structural Elucidation and Spectroscopic Data

Structural confirmation is paramount for any chemical entity in a research or development setting.

-

Crystal Structure: Single-crystal X-ray studies have unequivocally determined the molecular structure, revealing that the pyrimidin-4(3H)-one group is essentially planar. In the crystal lattice, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[6][7]

-

Mass Spectrometry (MS): Mass spectral data is available, providing fragmentation patterns essential for identification in complex matrices like biological samples.[5][12]

-

-

¹H-NMR (CDCl₃): δ 1.32 (d, J = 7.2 Hz, 6H, 2CH₃ of isopropyl), 2.34 (s, 3H, CH₃), 3.02 (m, 1H, CH of isopropyl), 6.41 (s, 1H, pyrimidine–H), 7.06 (s, 1H, NH), 7.10–7.42 (m, 5H, Ph–H).[13]

-

IR (film, cm⁻¹): 3286, 3172 (N-H stretch), 2927, 2869 (C-H stretch), 1581, 1510, 1498 (C=C and C=N stretch).[13]

-

Section 2: Synthesis and Chemical Reactivity

The primary synthetic route to this compound involves the cyclization of an amidine with a β-ketoester. This classic approach offers reliability and scalability.

Retrosynthetic Analysis

A logical disconnection approach points to isopropylamidine and an acetoacetate ester as the key starting materials.

Sources

- 1. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1175138) | 2814-20-2 [evitachem.com]

- 3. Page loading... [guidechem.com]

- 4. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 5. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. 2814-20-2 CAS MSDS (2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL CAS#: 2814-20-2 [amp.chemicalbook.com]

- 12. mzCloud – 2 Isopropyl 6 methyl 4 pyrimidinol [mzcloud.org]

- 13. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Keto-enol tautomerism of 2-Isopropyl-6-methyl-4-pyrimidone

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Isopropyl-6-methyl-4-pyrimidone

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, a heterocyclic compound of interest in agrochemical and pharmaceutical research.[1][2] We delve into the fundamental principles governing the equilibrium between its keto (pyrimidinone) and enol (pyrimidinol) forms. This document synthesizes theoretical underpinnings with practical, field-proven methodologies for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography. Furthermore, we outline a computational chemistry workflow for predicting tautomeric stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this critical chemical phenomenon.

Introduction: The Significance of Tautomerism in Pyrimidones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone concept in organic chemistry.[3] In nitrogen-containing heterocycles like pyrimidones, this phenomenon is particularly crucial as it profoundly influences molecular properties such as reactivity, aromaticity, hydrogen bonding capability, and ultimately, biological activity.[4][5] The 4-pyrimidone structural motif is a key component of essential biological molecules, including the nucleobases thymine and uracil, making the study of its tautomeric behavior critical to understanding fundamental biological processes.[4]

The equilibrium for this compound lies between the lactam (keto) form, 2-Isopropyl-6-methylpyrimidin-4(3H)-one, and the lactim (enol) form, 2-Isopropyl-6-methylpyrimidin-4-ol. The predominance of one tautomer over the other is not fixed; it is a delicate balance governed by intramolecular effects (substituent electronics, hydrogen bonding, conjugation) and extrinsic environmental factors (solvent polarity, pH, temperature).[6][7] Understanding and controlling this equilibrium is paramount in drug design, as the specific tautomer present will dictate the precise interactions with a biological target.

Caption: Tautomeric equilibrium of the target molecule.

Solid-State Structure: The Predominance of the Keto Form

X-ray crystallography provides unambiguous evidence of a molecule's structure in the solid state. For this compound, crystallographic analysis reveals that the molecule exists exclusively in the keto form, 2-Isopropyl-6-methylpyrimidin-4(3H)-one.[8] This finding is significant because it indicates that even if the enol form (2-isopropyl-4-hydroxy-6-methylpyrimidine) is used for crystallization, a complete enol-to-keto tautomerization occurs during the process.[8]

In the crystal lattice, adjacent molecules form centrosymmetric dimers through robust intermolecular N—H⋯O hydrogen bonds, creating a stable R22(8) ring motif.[8] This strong hydrogen bonding network is a powerful driving force that heavily stabilizes the keto tautomer in the solid state, effectively locking the molecule in this conformation.

Solution-State Analysis: A Dynamic Equilibrium

In solution, the tautomeric equilibrium is dynamic and highly sensitive to the surrounding environment. Spectroscopic methods are indispensable for quantifying the relative populations of the keto and enol forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful and widely used technique for studying keto-enol equilibria in solution.[6][7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6][9]

Key Differentiating Signals:

-

Keto Form: Possesses a proton on a ring nitrogen (N-H), which is often broad and appears downfield, and a vinylic C-H proton on the pyrimidine ring.

-

Enol Form: Characterized by a hydroxyl proton (O-H), which can be sharp or broad depending on the solvent and concentration, and a distinct aromatic C-H proton. The chemical shifts of the isopropyl and methyl substituents will also differ slightly but consistently between the two forms.

| Proton Type | Keto Tautomer (Expected δ, ppm) | Enol Tautomer (Expected δ, ppm) | Notes |

| Ring N-H | 10.0 - 13.0 | - | Often broad; chemical shift is highly solvent-dependent. |

| Enolic O-H | - | 9.0 - 12.0 | Chemical shift and multiplicity depend on H-bonding and exchange. |

| Ring C-H | 5.8 - 6.2 | 6.5 - 7.0 | The enol form's proton is in a more aromatic environment and thus more deshielded. |

| Isopropyl CH(CH₃ )₂ | ~1.2 | ~1.3 | Subtle but measurable difference. |

| Methyl CH₃ | ~2.2 | ~2.3 | Subtle but measurable difference. |

| Table 1: Illustrative ¹H NMR chemical shifts for identifying tautomers of this compound in a non-polar solvent like CDCl₃. Actual values may vary. |

The equilibrium constant (Keq = [enol]/[keto]) can be directly calculated from the integrated areas of corresponding signals in the ¹H NMR spectrum.[9][10]

Caption: Standard workflow for NMR-based tautomer analysis.

Protocol 1: Quantitative NMR Analysis of Tautomeric Equilibrium

Objective: To determine the tautomeric equilibrium constant (Keq) in different solvents.

Materials:

-

This compound

-

Deuterated solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Benzene-d₆

-

NMR tubes, volumetric flasks, micropipettes

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a consistent concentration (e.g., 10 mg/mL) in each deuterated solvent. Ensure complete dissolution.

-

Instrument Setup: Use an NMR spectrometer (400 MHz or higher recommended). Allow the instrument to stabilize at a set temperature (e.g., 298 K).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value to allow for accurate integration. A D1 of 10-15 seconds is generally safe for quantitative work.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the peaks of interest).

-

-

Data Processing:

-

Apply Fourier transform, and carefully phase and baseline correct the spectra.

-

-

Analysis:

-

Identify the characteristic, well-resolved signals for the keto and enol tautomers (e.g., the ring C-H proton).

-

Integrate the area of the selected keto signal and the corresponding enol signal.

-

Calculate the mole fraction of each tautomer and the equilibrium constant, Keq.

-

-

Temperature Variation (Optional): Repeat the acquisition at different temperatures (e.g., 273 K to 333 K) to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the equilibrium via a van't Hoff plot (ln(Keq) vs 1/T).[11]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a complementary technique that is particularly sensitive to changes in electronic conjugation. The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption spectra.[12][13]

-

Keto Tautomer: Typically exhibits π → π* transitions associated with its cross-conjugated system.

-

Enol Tautomer: Possesses a more extended conjugated system due to its aromatic character, which often results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the keto form.[14]

By measuring the absorption spectra in a range of solvents with varying polarities and hydrogen-bonding capabilities, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.[12][13] For instance, a shift to a longer λmax in a non-polar solvent like cyclohexane compared to a polar one like ethanol would suggest a higher population of the enol form in the non-polar environment.

Computational Chemistry Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental observations.[15][16] These methods can calculate the Gibbs free energy (G) of each tautomer, allowing for a theoretical determination of the equilibrium constant.

A typical computational study involves:

-

Geometry Optimization: The molecular structures of both the keto and enol tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The final electronic energies, corrected for thermal effects and solvation, are used to calculate the Gibbs free energy of each tautomer. The difference in these energies (ΔG) directly relates to the equilibrium constant (ΔG = -RT ln Keq).

Computational studies on analogous 4-pyrimidone systems have consistently shown that the keto form is the most stable tautomer, and that water-assisted proton migration via hydrogen bonding significantly lowers the activation energy for interconversion.[4]

Caption: A typical DFT workflow for predicting tautomer stability.

Conclusion and Outlook

The tautomerism of this compound is a multifaceted phenomenon characterized by the overwhelming stability of the keto form in the solid state, driven by strong intermolecular hydrogen bonding.[8] In solution, a dynamic equilibrium exists, the position of which is dictated by a subtle interplay of substituent effects, solvent polarity, and hydrogen-bonding interactions. A combined approach utilizing NMR and UV-Vis spectroscopy for experimental characterization, supported by DFT calculations for theoretical insight, provides a robust framework for a complete understanding. For professionals in drug and agrochemical development, mastering this equilibrium is not merely an academic exercise; it is a prerequisite for predicting molecular interactions, optimizing bioavailability, and ultimately designing more efficacious chemical agents.

References

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. J Phys Chem A, 117(47), 12668-74. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

-

Keto-Enol Equilibrium Using NMR. YouTube. [Link]

-

2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. [Link]

-

Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

-

Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Bohrium. [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone. ScienceDirect. [Link]

-

Solvent Effect over the Keto−Enol Tautomerization Equilibrium. ResearchGate. [Link]

-

Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

- Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.

-

The structure of pyrano-pyrimidinone derivatives. ResearchGate. [Link]

- Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

-

Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. JCE. [Link]

-

Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed. [Link]

-

Computed UV−vis spectra of the most significant tautomers/ conformers... ResearchGate. [Link]

-

2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. [Link]

- Process for manufacturing diazinon.

Sources

- 1. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-6-methyl-4-pyrimidinol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of the spectroscopic data for 2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), a major metabolite of the organophosphate pesticide Diazinon. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data that define the structure of this compound. A central theme of this analysis is the critical role of keto-enol tautomerism, with crystallographic and spectroscopic evidence confirming the predominance of the 2-isopropyl-6-methylpyrimidin-4(3H)-one tautomer. We will explore the causality behind experimental choices, interpret spectral features in detail, and provide validated protocols for data acquisition.

Introduction: The Compound and Its Significance

2-Isopropyl-6-methyl-4-pyrimidinol (C₈H₁₂N₂O, MW: 152.19 g/mol ) is a heterocyclic organic compound of significant environmental and toxicological interest.[1][2] It is primarily known as a principal hydrolysis product and metabolite of Diazinon, a widely used organophosphate insecticide.[1][2][3] Its presence in environmental samples and biological systems serves as a key biomarker for exposure to the parent pesticide.[3] Accurate structural confirmation of this metabolite is paramount for metabolism studies, environmental monitoring, and toxicological risk assessment. This guide provides the foundational spectroscopic data (MS, IR, and NMR) required for its unambiguous identification.

Structural Elucidation: The Critical Role of Tautomerism

A crucial feature of 2-Isopropyl-6-methyl-4-pyrimidinol is its existence as two tautomeric forms: the enol form (a pyrimidinol) and the keto form (a pyrimidinone). Spectroscopic and crystallographic evidence indicates that the compound predominantly exists in the more stable keto form, 2-isopropyl-6-methylpyrimidin-4(3H)-one.[4][5] A single-crystal X-ray study confirmed that the keto tautomer is the form adopted during crystallization.[4][5] This understanding is fundamental to the correct interpretation of all subsequent spectroscopic data, particularly IR and NMR.

Caption: Keto-enol tautomerism of the title compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information on the compound's molecular weight and fragmentation pattern, which aids in its identification. High-resolution mass spectrometry (HRMS) confirms the elemental composition.

Mass Spectral Data

The positive ion electrospray ionization (ESI) mass spectrum shows a strong signal for the protonated molecule [M+H]⁺. The data below is representative of LC-ESI-QTOF analysis.

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| Precursor Ion [M+H]⁺ | 153.1022 m/z | MassBank[6] |

| Base Peak | 153.1022 m/z | MassBank[6] |

Table 1. Key Mass Spectrometry Data.

Fragmentation Analysis

Under collision-induced dissociation (CID), the [M+H]⁺ ion fragments in a predictable manner. A primary loss is often related to the isopropyl group.

Sources

- 1. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 3. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

An In-Depth Technical Guide to 2-Isopropyl-6-methyl-4-pyrimidone: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-methyl-4-pyrimidone, also known as IMHP, is a heterocyclic organic compound with significant relevance in various scientific fields. It is a known major metabolite of the organophosphate insecticide diazinon, making its study crucial for environmental and toxicological assessments.[1][2] Furthermore, its chemical structure serves as a valuable intermediate in the synthesis of a range of biologically active molecules, including antifungal and antibacterial agents.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and key characterization methodologies.

Molecular Structure and Tautomerism

This compound possesses a substituted pyrimidine ring.[4] A key characteristic of this molecule is its existence in tautomeric forms: the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol).[5][6] Crystallographic studies have shown that while the enol form, 2-isopropyl-4-hydroxy-6-methylpyrimidine, may be used for crystallization, the compound predominantly exists in the more stable keto form in the solid state.[6][7] This enol-to-keto tautomerism is a critical aspect of its chemical behavior and reactivity.[6]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | [1][3][5] |

| Molecular Weight | 152.19 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid, beige needles | [1][4][8] |

| Melting Point | 172-175 °C | [2][8] |

| Solubility | Insoluble in water; slightly soluble in DMSO and methanol | [1][8][9] |

| pKa | 9.74 ± 0.50 (Predicted) | [4][8] |

| Vapor Pressure | 0.0655 mmHg at 25°C | [4][8] |

Synthesis

The synthesis of this compound is a multi-step process. A common method involves the reaction of isobutyronitrile with methanol and hydrogen chloride to form an imine ether hydrochloride.[4] This intermediate then reacts with ammonia to generate isobutamidine, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium hydroxide, to yield the final product.[4]

Another described method involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system within a continuous flow multi-stage reactor.[10] This approach is designed to control reaction conditions and minimize the formation of unwanted byproducts.[10] An improved process has also been developed that involves reacting an amidine with methyl acetoacetate in a dry, non-aqueous medium to increase the yield.[11]

Caption: Simplified synthesis workflow for this compound.

Spectroscopic and Crystallographic Characterization

Mass Spectrometry

Mass spectral data for 2-Isopropyl-6-methyl-4-pyrimidinol is available and has been curated.[12] The mass spectrometry data, including tandem mass spectra (MS1 and MS2), has been obtained using techniques like Electrospray Ionization (ESI) with analyzers such as Fourier Transform (FT).[12][13]

Crystallographic Analysis

Single-crystal X-ray diffraction has been instrumental in elucidating the molecular structure of this compound.[6][7] The compound crystallizes in the monoclinic space group.[6][7] The crystal structure reveals that the pyrimidin-4(3H)-one group is nearly planar.[6][7] In the solid state, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[6][7]

Table of Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6][7] |

| Space Group | P2/n | [7] |

| a | 4.8627 (2) Å | [6][7] |

| b | 22.6320 (8) Å | [6][7] |

| c | 7.4228 (3) Å | [6][7] |

| β | 96.495 (2)° | [6][7] |

| Volume | 811.66 (5) ų | [6][7] |

| Z | 4 | [6][7] |

Experimental Protocol: Crystallization

The following protocol is based on the reported crystallization of 2-Isopropyl-6-methyl-4(3H)-one.[7]

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

-

2-isopropyl-4-hydroxy-6-methylpyrimidine

-

Methanol (analytical grade)

-

Heating magnetic stirrer

-

Crystallization dish

Procedure:

-

Weigh 46 mg of 2-isopropyl-4-hydroxy-6-methylpyrimidine and transfer it to a clean crystallization dish.

-

Add 20 ml of hot methanol to the crystallization dish.

-

Place the dish on a heating magnetic stirrer and warm the solution for 5 minutes with continuous stirring to ensure complete dissolution.

-

Remove the dish from the heat and allow it to cool slowly to room temperature.

-

Cover the dish and leave it undisturbed for the solvent to evaporate slowly over a period of several days.

-

Monitor the dish for the formation of single crystals.

-

Once suitable crystals have formed, they can be carefully isolated for further analysis.

Applications and Relevance

This compound is a key intermediate in the production of the insecticide diazinon.[10][11] It is also a primary hydrolysis product of diazinon in the environment and a metabolite in organisms, making it a crucial analyte in environmental and toxicological monitoring.[5][14] Its utility extends to the synthesis of various benzophenone derivatives that exhibit antifungal and antibacterial activities.[2][3]

Safety Information

This compound is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[8][9] Appropriate personal protective equipment, such as gloves and eye/face protection, should be worn when handling this compound.[8][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8][9]

Conclusion

This compound is a compound of significant interest due to its role as a metabolite of a widely used insecticide and as a versatile synthetic intermediate. A thorough understanding of its physical and chemical properties, particularly its tautomeric nature, is essential for researchers in environmental science, toxicology, and medicinal chemistry. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for further research and application development.

References

-

PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

Hemamalini, M., & Fun, H.-K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2459. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

Hemamalini, M., & Fun, H.-K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. ResearchGate. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Isopropyl-4-methyl-6-oxypyrimidine. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Isopropyl 6 methyl 4 pyrimidinol. Retrieved from [Link]

- Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.

- Google Patents. (n.d.). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.

-

MassBank. (n.d.). MSBNK-Athens_Univ-AU287006. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Retrieved from [Link]

-

mzCloud. (n.d.). Diazinon. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

Briceño, G., Schalchli, H., Rubilar, O., et al. (2016). Increased diazinon hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol in liquid medium by a specific Streptomyces mixed culture. Chemosphere, 156, 195-203. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1175138) | 2814-20-2 [evitachem.com]

- 2. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 11. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 12. mzCloud – 2 Isopropyl 6 methyl 4 pyrimidinol [mzcloud.org]

- 13. massbank.eu [massbank.eu]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-Isopropyl-6-methyl-4-pyrimidinol (IMP) as a Diazinon Metabolite

January 8, 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-isopropyl-6-methyl-4-pyrimidinol (IMP), the principal hydrolysis metabolite of the organophosphate insecticide diazinon. Diazinon has been used extensively in agriculture, leading to environmental contamination and concern over its metabolic byproducts.[1][2] IMP is formed through the detoxification of diazinon and its highly toxic intermediate, diazoxon.[3] While less acutely toxic than its parent compound, IMP exhibits significant environmental persistence, particularly in soil and water systems.[4] This guide delves into the metabolic pathways of diazinon, the physicochemical properties of IMP, its environmental fate, toxicological profile, and the advanced analytical methodologies required for its detection and quantification. Detailed, field-proven protocols for sample extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a critical evaluation of its regulatory context. This document is intended for researchers, environmental scientists, and drug development professionals engaged in the study of pesticide metabolism and environmental toxicology.

Introduction: Diazinon and the Significance of its Metabolism

Diazinon (O,O-diethyl O-[2-isopropyl-6-methyl-4-pyrimidinyl] phosphorothioate) is a synthetic organophosphate insecticide first registered in the United States in 1956.[5][6] Its primary mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in target pests.[5][7] However, this mechanism is not specific to insects and poses risks to non-target organisms, including mammals and aquatic life.[7][8]

The environmental and biological fate of diazinon is dictated by its metabolic transformation. Upon entering a biological system or the environment, diazinon undergoes a series of biochemical reactions. One key pathway is oxidative desulfuration, mediated by cytochrome P450 enzymes, which converts diazinon into diazoxon.[3] Diazoxon is a more potent AChE inhibitor and represents an activation or "toxification" pathway.[5]

Concurrently, detoxification pathways exist to neutralize both diazinon and diazoxon. The primary detoxification mechanism is hydrolysis, which cleaves the ester bond of the molecule.[3] This hydrolysis, which can be mediated by enzymes like carboxylesterases and A-esterases (e.g., paraoxonase 1), breaks down the organophosphate, yielding two main products: a phosphate moiety and the stable pyrimidine ring, 2-isopropyl-6-methyl-4-pyrimidinol (IMP).[3][5][9] Because IMP is a product of the breakdown of both the parent compound and its highly toxic oxon intermediate, its presence and concentration in environmental and biological samples are critical indicators of diazinon contamination and metabolic activity.

Metabolic Transformation of Diazinon to IMP

The conversion of diazinon to IMP is a critical detoxification step. This transformation occurs through the hydrolysis of the phosphoester bond, a reaction that can proceed both abiotically and biotically.

Abiotic Hydrolysis: Diazinon is susceptible to hydrolysis in aqueous environments, a process significantly influenced by pH and temperature. The reaction is markedly faster under acidic conditions.[5] For instance, the half-life of diazinon in sterile water is approximately 12 days at pH 5, but extends to 138 days at a neutral pH of 7.[5] This chemical hydrolysis is a key process in the environmental degradation of diazinon.

Biotic Hydrolysis (Metabolism): In living organisms, the hydrolysis of diazinon and its toxic metabolite diazoxon is primarily an enzymatic process.

-

Cytochrome P450 (CYP) System: The parent diazinon compound can undergo a P450-mediated dearylation reaction, which directly yields IMP and represents a detoxification pathway.[3]

-

Carboxylesterases (CES): These enzymes, abundant in tissues like the liver, play a significant role in metabolizing ester-containing xenobiotics.[9] They act as bioscavengers by stoichiometrically binding to and hydrolyzing organophosphates, reducing their toxicity.[10][11]

-

Microbial Degradation: A variety of soil and water microorganisms have demonstrated the ability to degrade diazinon.[1][2] Strains of Streptomyces, for example, can hydrolyze diazinon to IMP, a process that can be enhanced by environmental factors like pH changes resulting from microbial metabolism.[12][13]

The following diagram illustrates the central metabolic pathways for diazinon, highlighting the formation of IMP.

Figure 1: Metabolic pathway of diazinon toxification and detoxification.

Physicochemical Properties of IMP

Understanding the physicochemical properties of IMP is essential for developing analytical methods and predicting its environmental behavior. Unlike its lipophilic parent compound, IMP is more polar, which influences its solubility and mobility in environmental matrices.

| Property | Value | Source |

| Chemical Name | 2-isopropyl-6-methyl-4-pyrimidinol | [14][15] |

| Synonyms | IMHP, G 27550, Oxypyrimidine | [1][2][14] |

| CAS Number | 2814-20-2 | [14] |

| Molecular Formula | C₈H₁₂N₂O | [14] |

| Molecular Weight | 152.19 g/mol | [15] |

| Appearance | White to beige crystalline solid/needles | [14][16] |

| General Description | A pyrimidone that is pyrimidin-4(1H)-one substituted by a methyl group at position 6 and an isopropyl group at position 2. It is a tautomer of 2-isopropyl-6-methylpyrimidin-4-ol. | [15] |

Environmental Fate and Ecotoxicology

The transformation of diazinon to IMP significantly alters its environmental characteristics. The rate of degradation for any chemical in the environment is determined by a combination of its intrinsic properties and the specific environmental conditions.[17]

Persistence and Mobility:

-

Soil: IMP is the main degradation product of diazinon found in soil.[4] Its formation can be more pronounced in soils where microbial activity is reduced, suggesting that while microbes can create IMP, they are not as effective at degrading IMP itself, leading to its accumulation.[15][16] Diazinon has a moderate persistence in soil, but its metabolites can persist longer.[18]

-

Water: Diazinon's degradation in water is primarily through hydrolysis, which is accelerated by acidic pH and warmer temperatures.[5] As a result, IMP is a common contaminant detected in surface water following diazinon application. The phase-out of residential diazinon use has led to a significant decrease in its concentration in surface waters.[4] Due to its higher polarity compared to diazinon, IMP is more mobile in water and has a greater potential to leach into groundwater.

Ecotoxicity: While IMP is considered a detoxification product, it is not entirely benign.

-

Aquatic Organisms: The parent compound, diazinon, is classified as highly toxic to fish.[8] While specific, comprehensive ecotoxicity data for IMP is less abundant, its persistence in aquatic systems means that non-target organisms may be subject to chronic exposure.

-

General Toxicity Comparison: IMP is generally considered a less toxic degradate compared to diazinon and especially diazoxon.[1][2][4] However, its persistence raises concerns about long-term, low-level exposure effects on ecosystems, which are not yet fully characterized.

Mammalian Toxicology and Human Health Significance

In mammals, diazinon is rapidly absorbed and metabolized, primarily in the liver.[5] The balance between the activation pathway to diazoxon and the detoxification pathways to IMP and other metabolites determines the ultimate toxicity.[3]

-